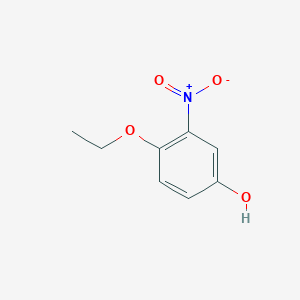

4-乙氧基-3-硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitrophenol consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis

4-Nitrophenol, a compound similar to 4-Ethoxy-3-nitrophenol, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .Physical And Chemical Properties Analysis

While specific physical and chemical properties for 4-Ethoxy-3-nitrophenol were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .科学研究应用

环境污染和退化

硝基酚,包括 4-硝基酚 (4-NP),被认为是环境污染物,主要是由于药品和杀虫剂的制造而产生的。革兰氏阳性细菌罗多球菌 opacus SAO101 已被发现通过一个新的降解基因簇降解 4-NP,这说明了一种减轻此类污染物的生物学方法 (Kitagawa, Kimura, & Kamagata, 2004)。此外,罗多球菌 sp。菌株 PN1 表现出通过双组分 4-NP 羟化酶降解 4-NP 的能力,这表明微生物在硝基酚污染物的生物修复中具有潜力 (Takeo et al., 2008)。

高级氧化工艺

电芬顿法已用于降解硝基酚,为有效处理此类污染物的电化学方法提供了见解。这些方法表明具有高去除效率和提高生物降解性的潜力,指出了在水处理技术中的有希望的应用 (Yuan et al., 2006)。

催化还原和纳米技术应用

已使用各种纳米材料证明了将硝基酚催化还原为危害较小的物质,包括装饰多壁碳纳米管的金纳米颗粒,这在有效检测和还原 4-NP 方面显示出前景 (Dighole et al., 2020)。此类纳米技术进步表明了开发更有效的催化剂以处理硝基酚污染物的途径。

光催化活性

已研究用金属卟啉对 TiO2 进行表面改性以降解硝基酚,显示出增强的光催化效率。这突出了光催化过程在去除此类环境污染物中的潜力 (Sun et al., 2011)。

安全和危害

未来方向

作用机制

Target of Action

Nitrophenols, a class of compounds to which 4-ethoxy-3-nitrophenol belongs, are known to interact with various enzymes and proteins in biological systems .

Mode of Action

Nitrophenols, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can potentially alter the function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

The reductive transformations of nitrophenols can lead to the formation of various compounds, which can potentially interfere with multiple biochemical pathways . For instance, the formation of amines can affect amine-related metabolic pathways.

Pharmacokinetics

Like other small organic molecules, it is expected to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-3-nitrophenol. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and transformation .

属性

IUPAC Name |

4-ethoxy-3-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULHXYZRPSYIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)

![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)